molecular formula C6H14ClNO2 B6609789 2-(azetidin-3-yl)propane-1,3-diol hydrochloride CAS No. 2866317-29-3

2-(azetidin-3-yl)propane-1,3-diol hydrochloride

Cat. No.: B6609789
CAS No.: 2866317-29-3
M. Wt: 167.63 g/mol
InChI Key: FHOKLTNRDWAGEL-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)propane-1,3-diol hydrochloride is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted at the C2 position with an azetidine ring (a saturated four-membered heterocycle containing three carbon atoms and one nitrogen atom). The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

2-(azetidin-3-yl)propane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-6(4-9)5-1-7-2-5;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOKLTNRDWAGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)propane-1,3-diol hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method allows for the formation of 1,3-disubstituted azetidines under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the amine substituent, ring size, and substituent groups. Key comparisons are summarized below:

Structural Analogs with Azetidine Derivatives

  • 1-Benzhydrylazetidin-3-ol Hydrochloride (CAS 54881-13-9): Features a benzhydryl (diphenylmethyl) group attached to the azetidine ring. The bulky aromatic substituent may enhance lipophilicity and receptor binding compared to the simpler azetidin-3-yl group in the target compound. No direct pharmacological data provided, but benzhydryl groups are common in CNS-targeting drugs .

Analogs with Different Heterocyclic Amine Rings

  • 2-(Pyrrolidin-3-yl)propane-1,3-diol Hydrochloride (CAS 1375474-16-0): Substitutes azetidine with a five-membered pyrrolidine ring.
  • 2-(Piperidin-4-yl)propane-1,3-diol Hydrochloride :
    • Six-membered piperidine ring provides greater basicity and steric bulk, which may influence pharmacokinetics (e.g., absorption, half-life) .

Propane-1,3-diol Derivatives with Non-Cyclic Amines

  • 2-(Aminomethyl)propane-1,3-diol Hydrochloride (CAS 1427379-01-8): Linear aminomethyl group replaces the cyclic amine.

Pharmacologically Active Analogs

  • Fingolimod Hydrochloride (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride): Clinically approved for multiple sclerosis. The 4-octylphenethyl substituent enables potent sphingosine-1-phosphate (S1P) receptor modulation, unlike the azetidine-based compound. Requires phosphorylation for activation, whereas 2-(azetidin-3-yl)propane-1,3-diol hydrochloride may act directly .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity Evidence Source
2-(Azetidin-3-yl)propane-1,3-diol HCl C6H12ClNO2 177.62 Azetidine ring, propane diol backbone Not explicitly reported
Fingolimod Hydrochloride C19H33NO2·HCl 343.94 Phenethyl-4-octylphenyl substituent S1P receptor agonist (MS therapy)
2-(Pyrrolidin-3-yl)propane-1,3-diol HCl C7H16ClNO2 189.66 Five-membered pyrrolidine ring No data provided
2-(Aminomethyl)propane-1,3-diol HCl C4H12ClNO2 141.60 Linear aminomethyl group Research-grade compound

Key Research Findings

Impact of Ring Size : Smaller azetidine rings introduce higher ring strain, which may enhance reactivity or binding kinetics compared to pyrrolidine or piperidine analogs .

Substituent Effects : Bulky groups (e.g., phenethyl in fingolimod) improve receptor affinity but may reduce blood-brain barrier penetration compared to compact azetidine-based structures .

Salt Forms : Hydrochloride salts are prevalent across analogs to improve solubility and bioavailability .

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